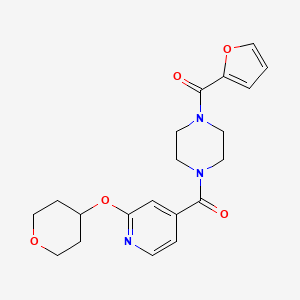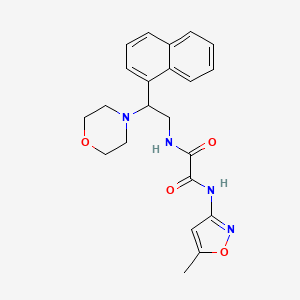
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MI-77301, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It was first discovered by Mirati Therapeutics and has since been the subject of numerous scientific studies.
Scientific Research Applications
Blockade of Sigma 1 Receptors in Neuropathic Pain Management
E-52862, a selective sigma 1 receptor (σ1R) antagonist structurally similar to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has shown efficacy in treating neuropathic pain in Zucker diabetic fatty rats, a type 2 diabetes model. This suggests its potential in managing sensory signs of diabetic neuropathy (Paniagua et al., 2016).
Sigma 1 Receptor Antagonism in Neurogenic Pain
The compound S1RA (E-52862), which shares a similar molecular framework with N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, was identified as a potent sigma 1 receptor antagonist. It displayed significant antinociceptive effects in several neuropathic pain models, highlighting its potential therapeutic use in neurogenic pain management (Díaz et al., 2012).
Exploration of Oxadiazole Derivatives
Research on derivatives of oxadiazole, a core component of the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been conducted to understand their crystal structures and potential applications in pharmaceuticals. These studies provide insight into the molecular interactions and stability, which can be vital for drug design and synthesis (Jasinski et al., 2009).
Development of Naphthalene Diimide Ligands for Cancer Therapy
Research on naphthalene diimide derivatives, closely related to the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, revealed their potential as telomere targeting agents in pancreatic cancer cells. These compounds demonstrated significant potency against cancer cell lines and modulated a distinct subset of genes, indicating their potential in cancer therapeutics (Micco et al., 2013).
Synthesis and Pharmacological Applications of Isoxazolopyrroloisoquinoline Derivatives
The synthesis of isoxazolopyrroloisoquinoline derivatives, which have structural similarities to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been studied. These derivatives exhibit potential for various pharmaceutical applications, contributing to the understanding of the broader class of compounds (Tzeli et al., 2022).
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-15-13-20(25-30-15)24-22(28)21(27)23-14-19(26-9-11-29-12-10-26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,13,19H,9-12,14H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBVPNDHJQRQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

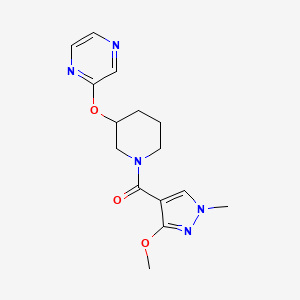
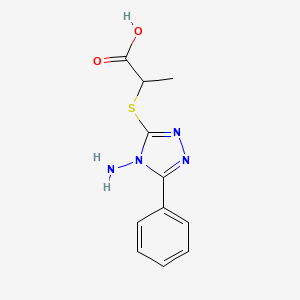



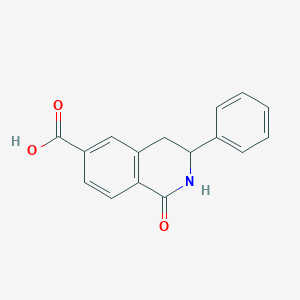


![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)
